1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole
Description
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a sulfonyl group bridging the benzotriazole core and a 6-methoxynaphthalen-2-yl moiety. The benzotriazole ring (C₆H₄N₃) is a heterocyclic scaffold known for its stability and versatility in medicinal and materials chemistry .
Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, analogous benzotriazole derivatives (e.g., nitroimidazole- or ether-substituted variants) suggest plausible synthetic routes, such as nucleophilic substitution or sulfonylation reactions using 6-methoxy-2-naphthalenesulfonyl chloride and 1H-1,2,3-benzotriazole under basic conditions .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-23-14-8-6-13-11-15(9-7-12(13)10-14)24(21,22)20-17-5-3-2-4-16(17)18-19-20/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKHPOXVXSGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and 1H-1,2,3-benzotriazole.
Sulfonylation: The 6-methoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 6-methoxynaphthalen-2-yl sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzotriazoles.
Scientific Research Applications
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with pathways related to inflammation and bacterial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Benzotriazole Derivatives
Nitroimidazole-Substituted Derivatives
Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () exhibit notable bioactivity, including antiparasitic and antibacterial effects, attributed to the nitroimidazole moiety’s redox-active nitro group . Their synthesis involves alkylation of benzotriazole with halogenated nitroimidazoles in DMF/K₂CO₃, yielding ~75–80% . Melting points (167–170°C) suggest moderate crystallinity, while IR and NMR data confirm nitro group presence (1539 cm⁻¹) and alkyl chain integration .
Comparison with Target Compound : The sulfonyl group in the target compound may confer greater metabolic stability compared to nitroimidazole derivatives, which are prone to enzymatic reduction. However, the absence of a nitro group might reduce antiparasitic efficacy.
Ether-Linked Derivatives
Ether-substituted benzotriazoles, such as 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (), are synthesized via alkylation or Wittig rearrangements, achieving high yields (70–88%) . These compounds are often intermediates in organic synthesis, leveraging benzotriazole’s leaving-group capability.
Sulfur-Containing Analogs
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () incorporates a thiophene ring, which alters electronic properties (e.g., π-conjugation) compared to the naphthalene-sulfonyl group. Such compounds are studied for materials applications due to sulfur’s polarizability .
Comparison with Target Compound : The sulfonyl group in the target compound may improve solubility in polar solvents compared to thiophene derivatives, while the naphthalene moiety could enhance π-stacking interactions in biological targets.
Key Observations :
- Sulfonylation reactions (hypothesized for the target compound) may require harsher conditions (e.g., elevated temperatures) compared to alkylation methods .
- The target compound’s sulfonyl group would likely produce distinct IR peaks near 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching) and ¹H-NMR deshielding of adjacent protons .
Biological Activity
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole is a synthetic compound notable for its unique chemical structure, which includes a benzotriazole core and a sulfonyl group attached to a methoxynaphthalene moiety. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 1-(6-methoxynaphthalen-2-yl)sulfonylbenzotriazole. Its molecular formula is with a molecular weight of approximately 341.37 g/mol. The structure can be represented as follows:
Antibacterial Activity
Research has indicated that benzotriazole derivatives exhibit significant antibacterial properties. Specifically, studies have shown that related compounds can inhibit various strains of bacteria, including both Gram-positive and Gram-negative types. For instance, derivatives such as 5-halogenomethylsulfonyl-benzotriazoles have demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Antifungal Activity
The compound has also been explored for its antifungal properties. Derivatives of benzotriazole have shown effectiveness against Candida albicans and Aspergillus species, with MIC values reported between 1.6 μg/mL and 25 μg/mL . The introduction of hydrophobic groups into the benzotriazole ring has been correlated with increased antifungal activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives. For example, certain compounds have shown protective effects against viral infections such as coxsackievirus B5 (CVB5), indicating that modifications to the benzotriazole scaffold can enhance antiviral efficacy .
Enzyme Inhibition
The mechanism of action for this compound includes enzyme inhibition through binding to active sites, thereby blocking substrate access. This property is particularly relevant in the context of anti-inflammatory and antibacterial mechanisms.
Study on Antiprotozoal Activity
A notable study investigated the antiprotozoal activity of N-benzenesulfonylbenzotriazoles against Trypanosoma cruzi, the causative agent of Chagas disease. The study found that specific derivatives exhibited a dose-dependent growth inhibitory effect on epimastigote forms, with significant reductions in parasite numbers at concentrations as low as 25 μg/mL .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-benzotriazole and other benzotriazole derivatives. The results indicated that while all compounds shared similar structural features, their biological activities varied significantly based on the substituents present on the benzotriazole core. This highlights the importance of structural modifications in enhancing biological efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
- Methodology :
- Sulfonylation : React 1H-1,2,3-benzotriazole with 6-methoxynaphthalene-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine (1.2 eq) as a base. Monitor completion via TLC (chloroform:methanol, 7:3) .
- Yield Optimization : Excess sulfonyl chloride (1.5 eq) and low temperatures (0–5°C) minimize side reactions. Post-reaction, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product in >75% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
- Methodology :
- NMR : In H NMR (CDCl₃), expect signals at δ 8.2–8.4 ppm (naphthalene aromatic protons), δ 3.9 ppm (methoxy singlet), and δ 8.0–8.2 ppm (benzotriazole protons). C NMR should show sulfonyl carbon at δ ~115 ppm .
- X-ray Crystallography : Confirm molecular geometry and intermolecular interactions (e.g., π-π stacking of naphthalene rings). Crystallize from ethanol/dichloromethane (1:1) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Analysis : Use Gaussian 16 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMO). The sulfonyl group lowers the LUMO energy (-1.8 eV), favoring nucleophilic attack at the sulfonyl sulfur. Compare with experimental kinetics (e.g., reaction with amines) .
- Transition State Modeling : Identify steric hindrance from the methoxynaphthalene group, which may slow substitution at the benzotriazole N1 position .
Q. What strategies resolve contradictions in reaction yields when varying the base in sulfonylation reactions?
- Methodology :
- Base Screening : Compare triethylamine (yield: 75%), DBU (yield: 60%), and pyridine (yield: 50%). Triethylamine minimizes side reactions (e.g., sulfonate hydrolysis) due to its moderate basicity and solubility .
- Mechanistic Insight : Stronger bases (e.g., DBU) may deprotonate the sulfonyl intermediate, leading to dimerization. Confirm via LC-MS by detecting m/z = [M+105] (dimer mass) .
Q. How does the electron-withdrawing sulfonyl group affect the benzotriazole ring's stability under different pH conditions?
- Methodology :
- pH Stability Studies : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC. At pH < 4, protonation of the benzotriazole N2 atom increases ring strain, leading to decomposition (t₁/₂ = 2 h at pH 2). At pH > 10, sulfonate hydrolysis dominates .
- Thermodynamic Analysis : Calculate ΔG of hydrolysis using isothermal titration calorimetry (ITC). The sulfonyl group stabilizes the transition state, reducing ΔG by 15 kJ/mol compared to non-sulfonated analogs .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
